

A Technical Guide to the Thermochemical Properties of 2-(3-Methoxyphenoxy)ethanamine

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Compound of Interest

Compound Name: 2-(3-Methoxyphenoxy)ethanamine

Cat. No.: B136468

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For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of **2-(3-Methoxyphenoxy)ethanamine**. A comprehensive search of available scientific literature and chemical databases indicates a notable absence of experimentally determined or computationally predicted thermochemical data for this specific compound. This guide summarizes the available physical property information and provides detailed experimental and computational protocols for the determination of key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity.

Available Physical and Chemical Properties

While specific thermochemical data for **2-(3-Methoxyphenoxy)ethanamine** is not readily available, some basic physical and chemical identifiers have been compiled from various sources. It is important to note that for some properties, data for the structurally similar compound 2-(3-Methoxyphenyl)ethylamine is provided for reference and should be treated with caution as a direct substitute.

Property	Value for 2-(3-Methoxyphenoxy)ethanamine	Value for 2-(3-Methoxyphenyl)ethanamine (for reference)	Source
CAS Number	6487-86-1	2039-67-0	[1],[2]
Molecular Formula	C ₉ H ₁₃ NO ₂	C ₉ H ₁₃ NO	[1],[2]
Appearance	Powder or liquid	Clear, colorless to pale yellow liquid	[1],[2]
Boiling Point	Not available	119°C / 0.8kPa	[2]
Density	Not available	1.04 g/cm ³	[2]
Purity	>97%	>98.0% (GC)	[1],[2]

Experimental Determination of Thermochemical Properties

The following sections detail standard experimental protocols for the determination of key thermochemical properties of organic compounds like **2-(3-Methoxyphenoxy)ethanamine**.

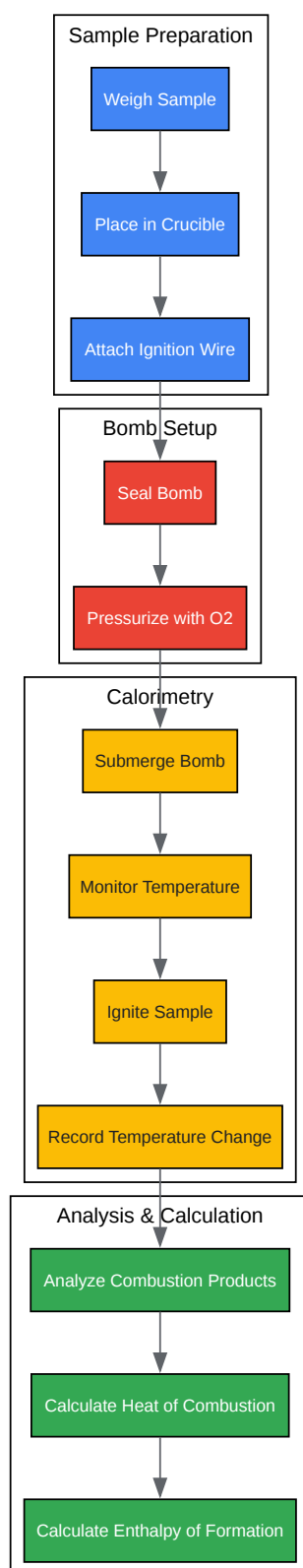
2.1. Standard Enthalpy of Formation ($\Delta_f H^\circ$) via Bomb Calorimetry

The standard enthalpy of formation can be determined by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

- **Sample Preparation:** A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity **2-(3-Methoxyphenoxy)ethanamine** is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.
- **Bomb Assembly:** The crucible is placed inside the stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with a high-purity oxygen (typically to 30 atm).

- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Analysis of Products:** After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid formed from the nitrogen in the amine).
- **Calculation:** The heat of combustion is calculated from the temperature change of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the ignition energy and formation of side products. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.



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Experimental workflow for bomb calorimetry.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.

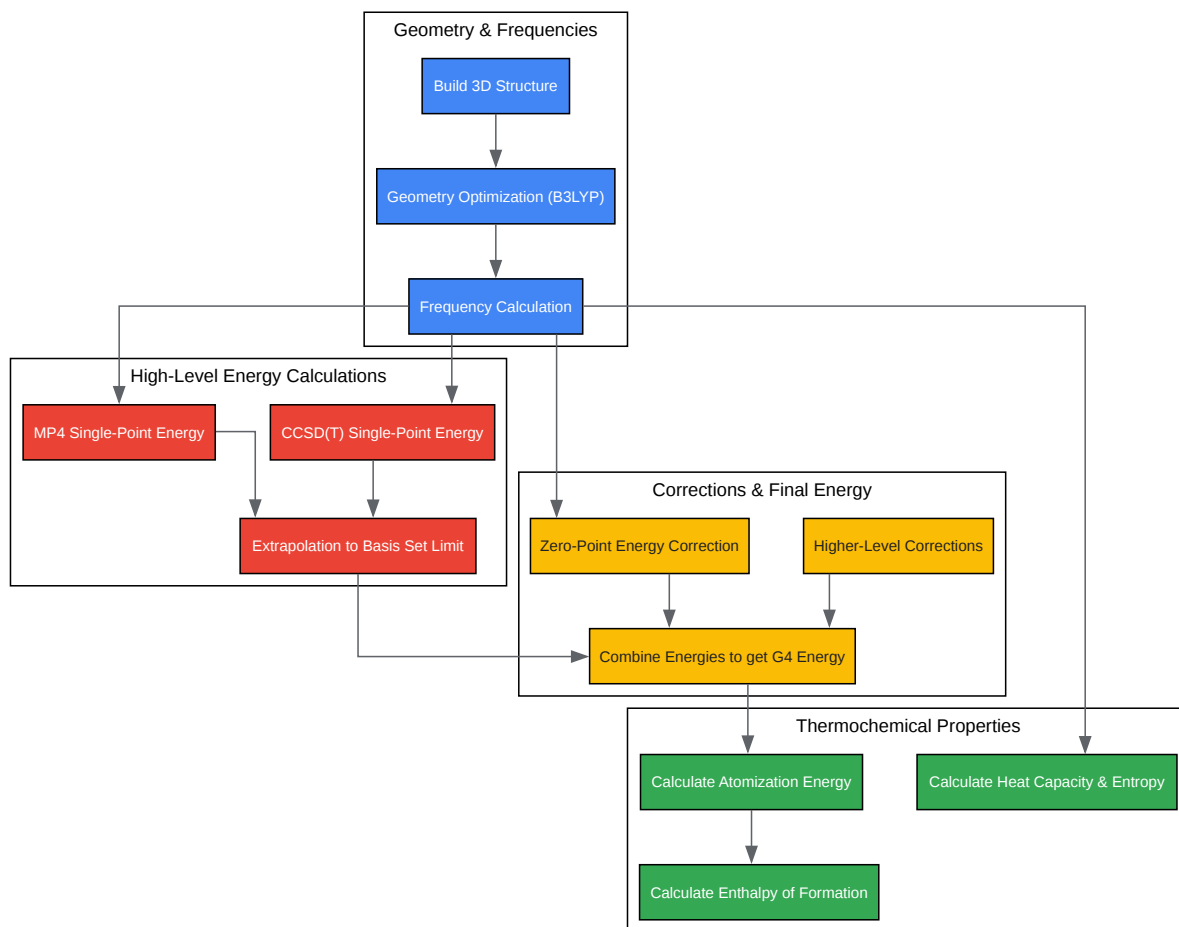
3.1. Computational Protocol using Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite computational method known for its high accuracy in predicting thermochemical data.

Computational Protocol:

- **Molecule Building and Initial Optimization:** The 3D structure of **2-(3-Methoxyphenoxy)ethanamine** is built using a molecular editor. An initial geometry optimization and frequency calculation are performed at a lower level of theory (e.g., B3LYP/6-31G(d)).
- **Conformational Search:** A systematic conformational search is performed to locate the lowest energy conformer on the potential energy surface. This is crucial for flexible molecules like the target compound.
- **High-Level Single-Point Energy Calculations:** A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets, as prescribed by the G4 protocol. These include calculations at the MP4 and CCSD(T) levels of theory.
- **Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections:** The vibrational frequencies calculated at the B3LYP level are scaled by an empirical factor and used to compute the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.
- **Calculation of Atomization Energy:** The total G4 energy of the molecule is used to calculate the atomization energy by subtracting the G4 energies of the constituent atoms.
- **Calculation of Enthalpy of Formation:** The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy and the known experimental enthalpies of formation of the constituent atoms in their standard states.

- Calculation of Heat Capacity and Entropy: The vibrational, translational, and rotational contributions to the heat capacity and entropy are calculated from the optimized geometry and vibrational frequencies using standard statistical mechanics formulae.



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Computational workflow for thermochemical prediction.

Conclusion

While there is a clear gap in the existing literature regarding the thermochemical properties of **2-(3-Methoxyphenoxy)ethanamine**, this guide provides the necessary framework for researchers to obtain this critical data. The detailed experimental and computational protocols outlined herein serve as a starting point for the rigorous characterization of this compound, which is essential for its potential applications in drug development and other scientific fields.

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